molecular formula C8H9BrO3 B13560476 2-Bromo-4,6-dimethoxyphenol

2-Bromo-4,6-dimethoxyphenol

Cat. No.: B13560476
M. Wt: 233.06 g/mol
InChI Key: DDGDLIFRYYVSJT-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethoxyphenol typically involves the bromination of 4,6-dimethoxyphenol. One common method includes the use of bromine in an inert solvent under controlled conditions to ensure selective bromination at the desired position on the phenol ring . The reaction is usually carried out at low temperatures to minimize side reactions and improve yield.

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes, where the reactants are accurately measured and mixed before being added to a reactor. This method helps in achieving high selectivity and yield by reducing side reactions and optimizing reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Products may include various substituted phenols depending on the nucleophile used.

    Oxidation: Oxidized products like quinones or other oxygenated derivatives.

    Reduction: Reduced products with modified phenolic groups or dehalogenated compounds.

Scientific Research Applications

2-Bromo-4,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or modulation of biological pathways.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxyphenol involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzymes by interacting with their active sites or modulate biological pathways by affecting signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

2-bromo-4,6-dimethoxyphenol

InChI

InChI=1S/C8H9BrO3/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,10H,1-2H3

InChI Key

DDGDLIFRYYVSJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)OC

Origin of Product

United States

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